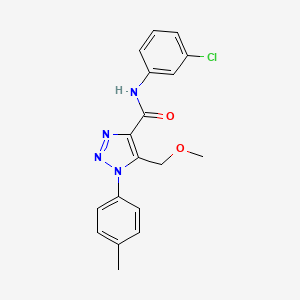
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 940983-06-2) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 940983-06-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Testing :
- In vitro studies demonstrated that this triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating strong antiproliferative activity compared to Melampomagnolide B (IC50 = 4.93 µM) .
- The compound also induced apoptosis in cancer cells by decreasing the expression of epithelial proteins and increasing mesenchymal markers, suggesting a shift towards a more aggressive phenotype .
-
Mechanism of Action :
- The anticancer effects were attributed to the inhibition of NF-kB signaling pathways. The compound decreased DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal levels of IkBα .
- Additionally, studies indicated that triazole compounds could enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Activity
The biological evaluation of this compound also revealed notable antimicrobial properties.
Antimicrobial Testing
- Some derivatives in the triazole class have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly enhance antimicrobial efficacy .
Summary of Findings
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of proliferation | HCT116: 0.43 µM |
| Antimicrobial | Effective against E. coli and S. aureus | Not specified |
化学反应分析
Nucleophilic Substitution Reactions
The methoxymethyl (-OCH₃) and chlorophenyl groups undergo nucleophilic substitution under specific conditions:
-
Methoxymethyl group :
Reacts with strong nucleophiles (e.g., Grignard reagents or amines) in polar aprotic solvents like DMF, leading to demethylation or substitution.
Example:
OCH3+RMgX→ OR+CH3MgX -
Chlorophenyl group :
Participates in aromatic nucleophilic substitution (SNAr) with alkoxides or amines at elevated temperatures (80–120°C).
Example:
Ar Cl+NH3ΔAr NH2+HCl
Hydrolysis Reactions
The carboxamide (–CONH–) and methoxymethyl groups are susceptible to hydrolysis:
| Functional Group | Conditions | Products | Source |
|---|---|---|---|
| Carboxamide | Acidic (HCl, H₂O, reflux) | Carboxylic acid + Amine | |
| Methoxymethyl | Basic (NaOH, H₂O, 60°C) | Methanol + Formaldehyde |
For instance:
CONH Ar+H2OH+ COOH+Ar NH2
Oxidation and Reduction
The triazole core and substituents exhibit redox activity:
-
Triazole ring : Stable under mild oxidation but degrades with strong oxidizers like KMnO₄ .
-
Methoxymethyl group :
-
Oxidized to carboxylate (–COOH) using CrO₃/H₂SO₄.
-
Reduced to –CH₂OH with LiAlH₄.
-
Metal Complexation
The triazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis or materials science .
Example:
Triazole+Cu NO3 2→ Triazole Cu 2++2NO3−
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to steric hindrance from the triazole ring .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-nitrobenzene | 72% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Methylbenzenesulfonic acid | 68% |
Cross-Coupling Reactions
The triazole’s C–H bonds participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids :
Triazole H+Ar B OH 2Pd PPh3 4Triazole Ar+B OH 3
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO₂ and NH₃.
属性
IUPAC Name |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-6-8-15(9-7-12)23-16(11-25-2)17(21-22-23)18(24)20-14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLIKVRPUSZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













